N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide
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Overview
Description
N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide typically involves the reaction of 2-methylbenzimidazole with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted benzimidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells. The compound’s ability to inhibit certain enzymes and receptors also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide.
Benzimidazole: The parent compound with a wide range of biological activities.
N-(1H-benzo[d]imidazol-2-yl)formamide: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(2-methylbenzimidazol-1-yl)formamide |
InChI |
InChI=1S/C9H9N3O/c1-7-11-8-4-2-3-5-9(8)12(7)10-6-13/h2-6H,1H3,(H,10,13) |
InChI Key |
IAIMGPKUMRSVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1NC=O |
Origin of Product |
United States |
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